[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
This compound features a hybrid structure combining a 1,3-oxazole and a 1,2,3-triazole moiety. The oxazole ring is substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 5, respectively, while the triazole is linked to a 4-fluorophenyl group and a methyl group. The ester bridge between the oxazole and triazole units adds conformational flexibility. Structural analogs often exhibit antimicrobial or antifungal activities, though direct data for this compound remains unreported .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGBOIKAWARERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with biological targets, which could lead to therapeutic applications, particularly in oncology and anti-inflammatory contexts.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 452.9 g/mol |
| Molecular Formula | C23H21ClN4O4 |
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
These properties indicate a moderate lipophilicity and a potential for significant interaction with biological membranes.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent . The presence of the oxazole and triazole moieties is significant as these structures are often associated with various biological activities, including cytotoxic effects against cancer cell lines.
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of similar compounds exhibit significant cytotoxicity against gastric adenocarcinoma cells (AGS). For instance, IC50 values were reported in the range of for related oxazolopyrrolidone lactams, suggesting a similar profile may be expected for this compound due to structural similarities .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis. Assays measuring caspase 3/7 activity indicated that treatment with these compounds leads to increased apoptosis in treated cells, correlating with their antiproliferative properties .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent :
- COX Inhibition : Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers and pain responses, indicating their potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings has been shown to enhance cytotoxicity and selectivity against cancer cells. Variations in substituent position can lead to different biological outcomes, emphasizing the need for careful design in drug development .
Case Study 1: Gastric Cancer Cell Lines
A study focused on a series of oxazolopyrrolidone lactams indicated that specific substitutions on the phenyl ring significantly impacted cell viability in AGS gastric cancer cells. The most active compound showed an IC50 value of after 48 hours of treatment, demonstrating substantial antiproliferative effects compared to controls .
Case Study 2: Anti-inflammatory Activity
In a comparative study assessing various derivatives for COX inhibition, one compound exhibited an IC50 of against COX-II, showcasing its potential as a more effective anti-inflammatory agent than existing therapies . This highlights the importance of further exploration into the biological activities of structurally related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core and Substituent Effects
The compound is compared to isostructural derivatives from the literature, particularly 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its analogs . Key differences include:
- Heterocycle Impact: The oxazole in the target compound (vs. thiazole in analogs) reduces electronegativity at the heteroatom (O vs.
- Halogen Effects : The 4-Cl and 4-F substituents in the target compound mirror those in analogs, but their dual presence may enhance dipole interactions or steric effects compared to single-halogen derivatives.
- Crystallography: Compounds 4 and 5 are isostructural (P-1) despite differing halogens (Cl vs. F), with minor packing adjustments . However, other halogen-substituted analogs (e.g., 3-chlorocinnamic acid vs. bromo analogs) show divergent crystal structures, highlighting the context-dependence of isostructurality .
Functional Comparisons
- Synthetic Pathways : Compounds 4 and 5 were synthesized in high yields (>80%) via cyclocondensation and crystallized from dimethylformamide (DMF) . The target compound’s ester linkage may require distinct coupling strategies.
Crystallographic Methodology
Structural data for analogs were obtained using single-crystal X-ray diffraction refined via SHELXL and visualized with WinGX/ORTEP . These tools ensure high reliability in comparing molecular conformations and packing motifs.
Research Implications
- Drug Design : The dual halogenation (Cl, F) in the target compound could optimize binding to hydrophobic enzyme pockets, while the ester bridge may influence metabolic stability.
- Material Science : Isostructurality in halogen-substituted derivatives supports rational crystal engineering, though substituent size/electronegativity must be carefully balanced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
